molecular formula C11H10O3S B2950552 Methyl 4-methoxy-1-benzothiophene-3-carboxylate CAS No. 2114800-81-4

Methyl 4-methoxy-1-benzothiophene-3-carboxylate

Cat. No.: B2950552
CAS No.: 2114800-81-4
M. Wt: 222.26
InChI Key: NQIIJKFRHZJVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-methoxy-1-benzothiophene-3-carboxylate” is a chemical compound that belongs to the class of heterocyclic compounds known as benzothiophenes . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of benzothiophene derivatives, including “this compound”, has been a topic of interest for medicinal chemists . Various methods have been reported for the synthesis of these compounds, including intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H10O3S/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . The compound has a molecular weight of 237.28 .

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-1-benzothiophene-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been reported to induce apoptosis in cancer cells and to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-methoxy-1-benzothiophene-3-carboxylate in lab experiments is its high purity and good yields. This compound is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of Methyl 4-methoxy-1-benzothiophene-3-carboxylate. One possible direction is to investigate its potential use in the treatment of various diseases, such as cancer and viral infections. Another direction is to explore its mechanism of action and to identify the specific cellular targets that it interacts with. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and human subjects.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its synthesis method is relatively simple and yields high purity and good yields. This compound has been reported to exhibit various biochemical and physiological effects, and its mechanism of action is not fully understood. While there are some limitations to using this compound in lab experiments, there are several future directions for its study, including its potential use in the treatment of various diseases and further exploration of its mechanism of action.

Synthesis Methods

The synthesis of Methyl 4-methoxy-1-benzothiophene-3-carboxylate involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to obtain this compound. This method has been reported to yield high purity and good yields.

Scientific Research Applications

Methyl 4-methoxy-1-benzothiophene-3-carboxylate has been studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use in the development of new drugs for the treatment of various diseases.

Safety and Hazards

“Methyl 4-methoxy-1-benzothiophene-3-carboxylate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name

methyl 4-methoxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIIJKFRHZJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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